4-Tert-butyl-2-[(dimethylamino)methyl]-6-(prop-2-en-1-yl)phenol
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Overview
Description
4-Tert-butyl-2-[(dimethylamino)methyl]-6-(prop-2-en-1-yl)phenol is a hindered phenolic compound known for its antioxidant properties. It is used to stabilize lubricant oils and other industrial applications . The compound has a molecular formula of C17H29NO and a molecular weight of 263.42 g/mol .
Preparation Methods
The synthesis of 4-Tert-butyl-2-[(dimethylamino)methyl]-6-(prop-2-en-1-yl)phenol involves several steps. One common method starts with the commercially available 4-fluoro-2-methoxy-5-nitroaniline. The synthesis includes acylation, nucleophilic substitution, and reduction steps . The reaction conditions typically involve the use of solvents like methanol and catalysts to facilitate the reactions. Industrial production methods may vary but generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
4-Tert-butyl-2-[(dimethylamino)methyl]-6-(prop-2-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group in precursor compounds can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Tert-butyl-2-[(dimethylamino)methyl]-6-(prop-2-en-1-yl)phenol has several scientific research applications:
Chemistry: Used as an antioxidant to stabilize various chemical formulations.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic effects due to its antioxidant properties.
Industry: Widely used in the stabilization of lubricant oils and other industrial products.
Mechanism of Action
The antioxidant properties of 4-Tert-butyl-2-[(dimethylamino)methyl]-6-(prop-2-en-1-yl)phenol are primarily due to its ability to donate hydrogen atoms, thereby neutralizing free radicals. The phenolic group plays a crucial role in this mechanism. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions.
Comparison with Similar Compounds
Similar compounds include:
2,6-Di-tert-butyl-4-methylphenol (BHT): Another hindered phenolic antioxidant used in food and industrial applications.
2,6-Di-tert-butyl-4-hydroxyanisole (BHA): Used as an antioxidant in food and cosmetics.
4-Tert-butyl-2-[(dimethylamino)methyl]-6-(prop-2-en-1-yl)phenol is unique due to its specific structure, which provides enhanced stability and antioxidant properties compared to other similar compounds .
Properties
CAS No. |
6279-61-4 |
---|---|
Molecular Formula |
C16H25NO |
Molecular Weight |
247.38 g/mol |
IUPAC Name |
4-tert-butyl-2-[(dimethylamino)methyl]-6-prop-2-enylphenol |
InChI |
InChI=1S/C16H25NO/c1-7-8-12-9-14(16(2,3)4)10-13(15(12)18)11-17(5)6/h7,9-10,18H,1,8,11H2,2-6H3 |
InChI Key |
FNBCWINUBLFYAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)CN(C)C)O)CC=C |
Origin of Product |
United States |
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